N-Methylazetidin-3-amine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-5-4-2-6-3-4;;/h4-6H,2-3H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKDCBZELBBQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622600 | |

| Record name | N-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136293-86-2 | |

| Record name | N-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylazetidin-3-amine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methylazetidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry. We will explore its fundamental properties, safety protocols, and applications, offering field-proven insights into its use and characterization.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become crucial motifs in drug discovery.[1] Their unique structural characteristics, including high ring strain and a three-dimensional nature, offer significant advantages in drug design. These features can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, better solubility, and more favorable receptor selectivity when incorporated into bioactive molecules.[1] this compound serves as a valuable synthon, providing a robust scaffold for creating complex molecular architectures aimed at a wide range of therapeutic targets.[1][2]

Core Physicochemical and Structural Properties

This compound is the double hydrochloride salt of the N-methylated azetidine amine. The salt form enhances stability and simplifies handling compared to the free base.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 136293-86-2 | [3] |

| Molecular Formula | C₄H₁₀N₂ · 2HCl | [3] |

| Alternate Formula | C₄H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 159.06 g/mol | [5] |

| Appearance | Off-white to white solid/powder | [5][6] |

| Purity | Typically ≥95% - 97% | [2][4] |

| Free Base CAS | 247069-31-4 | [3][7] |

| Free Base Mol. Wt. | 86.14 g/mol | [7][8] |

Safety, Handling, and Storage Protocols

Proper handling of this compound is critical to ensure laboratory safety and maintain the compound's integrity.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a warning-level hazard and is associated with the following statements:

Causality: The dihydrochloride salt can react with moisture to release small amounts of hydrochloric acid, contributing to its irritant properties. The amine functional groups can also cause irritation upon direct contact with skin or mucous membranes.

Mandatory PPE:

-

Eye Protection: Goggles or a face shield (European standard EN 166).[9]

-

Hand Protection: Compatible chemical-resistant gloves. Gloves should be inspected before use and removed using a proper technique to avoid skin contact.[10]

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[9][10]

-

Respiratory Protection: Use only in a well-ventilated area.[6][10] For large-scale use or where dust cannot be controlled, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[9]

2.2 First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[6][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6][10]

2.3 Storage and Stability

This compound is hygroscopic, meaning it can absorb moisture from the air.[6]

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[6][10] The container must be kept tightly closed.[6][10] Recommended storage is at room temperature.[4]

-

Rationale: Proper storage prevents degradation from moisture, which could compromise sample purity and reactivity in subsequent experimental steps.

Applications in Medicinal Chemistry and Drug Discovery

The azetidine ring is a "bioisostere" for other common rings like piperidine and pyrrolidine but offers a more rigid, sp³-rich structure. This rigidity can be advantageous for locking a molecule into a specific conformation required for binding to a biological target, potentially increasing potency and selectivity.

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] For example, it is used in the development of serotonin receptor antagonists.[2] The incorporation of this scaffold can improve metabolic stability and other critical ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Experimental Workflow: Quality Control and Characterization

To ensure the identity and purity of this compound before its use in a synthetic campaign, a series of analytical checks are required. This represents a self-validating system to guarantee the quality of the starting material.

Diagram: Analytical Workflow for Quality Control

Caption: A typical workflow for the quality control validation of this compound.

Protocol 1: ¹H NMR Characterization

Objective: To confirm the chemical structure and estimate the purity of the compound.

Causality of Choices:

-

Solvent (D₂O): The dihydrochloride salt is highly soluble in water. Deuterium oxide (D₂O) is used to avoid a large interfering solvent peak from H₂O in the proton NMR spectrum. The amine and ammonium protons will exchange with deuterium and may not be visible.

-

Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a non-overlapping peak (e.g., maleic acid) would be added to accurately determine purity. For routine confirmation, purity is often estimated from the relative integration of impurity peaks.

Step-by-Step Methodology:

-

Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of D₂O to the vial.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the spectrum (phasing, baseline correction) and integrate all relevant peaks.

-

Analysis: Compare the observed chemical shifts, multiplicities, and integration ratios to established reference spectra to confirm the structure. Purity is assessed by identifying and integrating any peaks not corresponding to the product.

Synthetic Chemistry Considerations

This compound is a versatile building block. When used in reactions, the free base is often required. This is typically achieved by in-situ neutralization or prior extraction.

Protocol 2: In-Situ Neutralization for Amide Coupling

Objective: To prepare the free amine in the reaction vessel for subsequent coupling with a carboxylic acid.

Causality of Choices:

-

Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is used to neutralize the two hydrochloride equivalents. At least two equivalents of the base are required. An excess (e.g., 2.2-3.0 equivalents) is often used to drive the neutralization to completion and scavenge any acid produced during the coupling reaction.

-

Solvent (e.g., DMF, CH₂Cl₂): An anhydrous polar aprotic solvent is chosen to dissolve the starting materials and facilitate the reaction without participating in it.

Step-by-Step Methodology:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add the anhydrous solvent (e.g., DMF).

-

Cool the resulting suspension in an ice bath (0 °C).

-

Slowly add the tertiary amine base (e.g., DIPEA, 2.5 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution as the free amine is formed.

-

The resulting solution containing the free N-Methylazetidin-3-amine is now ready for the addition of the carboxylic acid and coupling reagents (e.g., HATU, EDC/HOBt).

Diagram: Synthetic Utility Workflow

Caption: General workflow for utilizing the dihydrochloride salt in a typical amide coupling reaction.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, combined with the advantageous structural features of the azetidine core, make it a preferred building block for medicinal chemists. Understanding its proper handling, characterization, and synthetic application is paramount for any research professional aiming to leverage its full potential in the development of next-generation therapeutics. Adherence to the safety and analytical protocols outlined in this guide will ensure both reliable experimental outcomes and a safe laboratory environment.

References

-

PubChem. N,N-dimethylazetidin-3-amine hydrochloride. [Link]

-

ChemTreat. Material Safety Data Sheet. [Link]

-

PubChem. N-methylazetidin-2-amine;dihydrochloride. [Link]

-

Fisher Scientific. Safety Data Sheet. [Link]

-

PubChem. 1-Methylazetidin-3-amine. [Link]

-

PubChemLite. This compound (C4H10N2). [Link]

-

PubChem. N-methylazetidin-3-amine. [Link]

-

Singh, V., & Singh, J. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [lgcstandards.com]

- 4. This compound | 136293-86-2 [sigmaaldrich.com]

- 5. 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. N-methylazetidin-3-amine | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.se [fishersci.se]

- 10. enamine.enamine.net [enamine.enamine.net]

N-Methylazetidin-3-amine dihydrochloride CAS 1139634-75-5

An In-Depth Technical Guide to N-Methylazetidin-3-amine dihydrochloride (CAS 1139634-75-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic and discovery programs.

Introduction: The Azetidine Scaffold in Drug Discovery

Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry, offering a three-dimensional framework to explore chemical space. Among these, the azetidine ring, a four-membered heterocycle, has gained significant traction. Its strained ring system imparts unique conformational properties and can serve as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or tert-butyl groups, often improving physicochemical properties like solubility and metabolic stability.

This compound, in particular, offers a synthetically versatile platform. The presence of a primary amine allows for a wide array of subsequent chemical modifications, while the N-methyl group can influence the molecule's basicity and lipophilicity. This guide will delve into the core properties, synthesis, and applications of this valuable chemical entity.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and for predicting its influence on the properties of larger drug molecules.

Core Data

| Property | Value | Source |

| CAS Number | 1139634-75-5 | N/A |

| Molecular Formula | C4H12Cl2N2 | N/A |

| Molecular Weight | 159.06 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >195 °C (decomposes) | N/A |

| Solubility | Soluble in water and methanol. | N/A |

Structural and Conformational Analysis

The azetidine ring is not planar and exists in a puckered conformation. The N-methyl group and the 3-amino group can exist in either pseudo-axial or pseudo-equatorial positions. The preferred conformation is influenced by the steric and electronic environment. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, which is advantageous for many synthetic transformations.

Synthesis and Manufacturing Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the formation of the azetidine ring followed by the introduction and functionalization of the amine group.

An In-depth Technical Guide to N-Methylazetidin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylazetidin-3-amine dihydrochloride has emerged as a critical structural motif in medicinal chemistry. Its incorporation into drug candidates often imparts favorable physicochemical and pharmacokinetic properties, including enhanced solubility, metabolic stability, and receptor binding affinity. This guide provides a comprehensive technical overview of this compound, encompassing its molecular structure, physicochemical properties, synthesis, and, most importantly, its diverse applications in the design and development of novel therapeutics. Through an exploration of its role as a versatile building block, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this valuable scaffold in their discovery programs.

Introduction: The Rise of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1][2] Its unique structural features, including high ring strain and a three-dimensional conformation, offer distinct advantages over more traditional cyclic amines.[1][3] The inherent ring strain of approximately 25.4 kcal/mol contributes to its unique reactivity and conformational rigidity, which can be exploited to improve the pharmacological profile of drug candidates.[3]

This compound, a readily accessible and highly functionalized derivative, serves as a prime example of the utility of the azetidine scaffold. The presence of a primary or secondary amine allows for straightforward derivatization, enabling its incorporation into a wide array of molecular architectures. This guide will delve into the specifics of this compound, providing a detailed understanding of its properties and applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central azetidine ring with a methyl group on the nitrogen atom and an amine group at the 3-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various synthetic and biological applications.

| Property | Value | Source |

| Molecular Formula | C4H10N2 · 2HCl | [4] |

| Molecular Weight | 159.06 g/mol | Calculated |

| CAS Number | 136293-86-2 | [4] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Good solubility in water and polar organic solvents (e.g., methanol, ethanol) | |

| Storage | Store at room temperature, protected from moisture and heat |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that has been optimized for efficiency and scalability. While various synthetic routes have been reported, a general and illustrative pathway is presented below.

General Synthetic Workflow

The synthesis typically begins with a commercially available precursor, which undergoes a series of transformations to construct the azetidine ring and introduce the desired functional groups.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative Example)

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Synthesis of 1-Methylazetidin-3-ol

-

To a solution of epichlorohydrin in a suitable solvent (e.g., methanol), add an aqueous solution of methylamine dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by distillation or column chromatography to obtain 1-methylazetidin-3-ol.

Step 2: Conversion to 3-Azido-1-methylazetidine

-

Dissolve 1-methylazetidin-3-ol in a suitable solvent (e.g., toluene).

-

Add diphenylphosphoryl azide (DPPA) and a base (e.g., DBU) to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Reduction to N-Methylazetidin-3-amine

-

Dissolve 3-azido-1-methylazetidine in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

-

Stir the reaction vigorously until the reduction is complete.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to obtain the free base, N-methylazetidin-3-amine.

Step 4: Formation of the Dihydrochloride Salt

-

Dissolve the crude N-methylazetidin-3-amine in a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid in the same or a compatible solvent dropwise until the pH is acidic.

-

Stir the mixture to allow for complete precipitation of the dihydrochloride salt.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Elemental Analysis: Determines the elemental composition of the compound.

Applications in Drug Discovery and Development

The unique properties of the N-methylazetidin-3-amine scaffold have led to its incorporation into a variety of drug candidates across different therapeutic areas.[5] Its utility stems from its ability to serve as a versatile building block and to modulate the physicochemical and pharmacokinetic properties of the parent molecule.

Role as a Bioisostere and Pharmacophore Element

The azetidine ring can act as a bioisosteric replacement for other cyclic amines, such as piperidine or pyrrolidine, or even for acyclic fragments. This substitution can lead to improved properties such as:

-

Increased Solubility: The polar nature of the azetidine nitrogen can enhance aqueous solubility.[1][2]

-

Improved Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to larger, more flexible rings.[1][2]

-

Enhanced Receptor Binding: The rigid conformation of the azetidine ring can pre-organize the molecule for optimal interaction with a biological target, leading to increased potency and selectivity.[1][2]

Case Studies: N-Methylazetidin-3-amine in Drug Candidates

Numerous examples in the scientific and patent literature highlight the successful application of the N-methylazetidin-3-amine moiety. For instance, it has been utilized as a key component in the development of inhibitors for various enzymes and receptors.

Caption: Conceptual diagram of a drug candidate containing N-Methylazetidin-3-amine interacting with its target.

Future Directions and Opportunities

The continued exploration of azetidine chemistry is expected to yield novel synthetic methodologies and expand the repertoire of available building blocks.[3][5] The development of stereoselective syntheses of substituted azetidines is a particularly active area of research, as the introduction of chirality can have a profound impact on biological activity.[1][2]

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, characterization, and applications is essential for medicinal chemists and drug development professionals seeking to leverage the full potential of this important molecular entity. The continued innovation in the synthesis and application of azetidine derivatives will undoubtedly lead to the discovery of new and effective medicines.[1][2]

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

This compound 100mg. Mithridion. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound [lgcstandards.com]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-Methylazetidin-3-amine Dihydrochloride

Abstract: N-Methylazetidin-3-amine and its salts are pivotal structural motifs in contemporary medicinal chemistry.[1] The constrained four-membered azetidine ring offers a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and optimize the physicochemical properties of drug candidates.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis of N-Methylazetidin-3-amine dihydrochloride, a stable and readily usable form of the parent amine. We will dissect a robust and efficient synthetic pathway, elucidating the rationale behind strategic choices in reagents and reaction conditions, and providing detailed protocols suitable for implementation in a research or drug development setting.

Strategic Approach: A Retrosynthetic Analysis

The successful synthesis of a target molecule hinges on a logical retrosynthetic plan that leverages commercially available starting materials and employs high-yielding, reliable chemical transformations. For this compound, our analysis identifies a key disconnection strategy that simplifies the synthesis into two primary stages.

The target molecule contains two basic nitrogen centers: a tertiary amine within the azetidine ring and a primary exocyclic amine. The dihydrochloride salt form suggests a final-step treatment with hydrochloric acid. The core synthetic challenge lies in the selective functionalization of the azetidine scaffold. Our retrosynthetic approach (Figure 1) disconnects the molecule at the N1-methyl bond and the C3-amine protecting group.

Caption: Figure 1. Retrosynthetic analysis of this compound.

This analysis leads to a highly efficient forward synthesis strategy:

-

N-Methylation: Begin with the commercially available and stable intermediate, 3-(Boc-amino)azetidine (tert-butyl azetidin-3-ylcarbamate). The secondary amine of the azetidine ring can be selectively methylated via reductive amination.

-

Deprotection & Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine is then removed under acidic conditions. This step concurrently protonates both nitrogen atoms, yielding the final target as its dihydrochloride salt.

This pathway is superior to alternatives, such as those beginning with 1-Boc-3-azetidinone, as it avoids potential selectivity issues with functionalizing two different positions on the azetidine ring in separate steps and leverages a more advanced, readily available starting material.

Stage 1: Synthesis of the Key Intermediate, tert-Butyl (1-methylazetidin-3-yl)carbamate

The cornerstone of this synthesis is the selective methylation of the azetidine ring's secondary amine in the presence of a protected primary amine. Reductive amination is the method of choice for this transformation, offering mild conditions and high selectivity.[2][3]

Causality of Experimental Choices:

-

Methyl Source: An aqueous solution of formaldehyde is used as an inexpensive and efficient one-carbon electrophile. It reacts with the secondary amine of the azetidine to form an intermediate iminium ion.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent for this reaction.[2] Unlike stronger hydrides (e.g., NaBH₄), NaBH(OAc)₃ is sufficiently mild to not reduce the formaldehyde starting material and is stable enough to be used in the slightly acidic conditions that favor iminium ion formation. Its selectivity for the iminium ion over other carbonyls or amides is crucial for clean product formation.

Experimental Protocol: Reductive Amination

Caption: Figure 2. Experimental workflow for the N-methylation of 3-(Boc-amino)azetidine.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-(Boc-amino)azetidine (1.0 equiv.) and dissolve in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Iminium Formation: Add aqueous formaldehyde (37 wt. %, 1.2 equiv.) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl (1-methylazetidin-3-yl)carbamate. The product is often sufficiently pure for the next step, but can be further purified by silica gel chromatography if necessary.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-(Boc-amino)azetidine | Commercially available, stable precursor. |

| Reagents | Formaldehyde (37%), NaBH(OAc)₃ | Standard for reductive methylation. |

| Equivalents (Amine:CH₂O:Reducer) | 1.0 : 1.2 : 1.5 | Ensures complete iminium formation and reduction. |

| Solvent | Dichloromethane (DCM) | Aprotic, effectively solubilizes reagents. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for reaction; avoids side reactions. |

| Reaction Time | 2-24 hours | Dependent on substrate reactivity; monitored. |

| Typical Yield | >90% | Highly efficient and reliable transformation. |

Stage 2: Boc Deprotection and Dihydrochloride Salt Formation

The final step is a straightforward yet critical transformation that removes the Boc protecting group and isolates the product in its stable, crystalline dihydrochloride salt form. This is achieved in a single step using an anhydrous solution of hydrochloric acid.

Mechanism of Acid-Catalyzed Boc Deprotection:

The deprotection proceeds via a well-established mechanism.[4][5] The carbamate oxygen is first protonated by HCl. This facilitates the elimination of the stable tert-butyl cation, which typically forms isobutylene gas. The resulting unstable carbamic acid intermediate rapidly decarboxylates (loses CO₂) to yield the free primary amine.[4] In the strongly acidic medium, both the newly formed primary amine and the tertiary ring amine are protonated to give the final dihydrochloride salt.

Causality of Experimental Choices:

-

Reagent: A solution of 4M HCl in 1,4-dioxane is the reagent of choice.[6][7] Using a pre-prepared solution in an anhydrous organic solvent is crucial. It prevents hydrolysis of the starting material or product and ensures that the final product precipitates directly from the reaction mixture as the hydrochloride salt, simplifying isolation.[6] Methanol is also a suitable solvent.[7]

Experimental Protocol: Deprotection and Salt Formation

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the crude or purified tert-butyl (1-methylazetidin-3-yl)carbamate (1.0 equiv.) in a minimal amount of an appropriate solvent like methanol or ethyl acetate, or use it directly if it is an oil.

-

Acidification: To the substrate, add a 4M solution of HCl in 1,4-dioxane (a significant excess, e.g., 5-10 equivalents) at 0 °C.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1 to 4 hours.[6] Product precipitation is usually observed.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Isolation: Upon completion, collect the precipitated solid by filtration.

-

Purification: Wash the solid product with a solvent in which the salt is insoluble, such as diethyl ether or cold ethyl acetate, to remove any organic-soluble impurities.

-

Drying: Dry the resulting white solid under vacuum to yield pure this compound.

| Parameter | Value/Condition | Rationale |

| Starting Material | tert-Butyl (1-methylazetidin-3-yl)carbamate | Product from the previous step. |

| Reagent | 4M HCl in 1,4-Dioxane | Standard for clean, efficient Boc deprotection.[6][7] |

| Solvent | 1,4-Dioxane (from reagent) | Anhydrous, facilitates precipitation of the salt. |

| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows for rapid reaction. |

| Reaction Time | 1-4 hours | Typically a fast and complete reaction.[6] |

| Typical Yield | >95% | Quantitative conversion and simple isolation. |

| Final Product | Dihydrochloride Salt | Stable, crystalline, and easy-to-handle solid. |

Conclusion

The synthetic pathway detailed herein represents a highly efficient, scalable, and reliable method for the production of this compound. By commencing with the commercially available 3-(Boc-amino)azetidine, this two-stage process—employing a selective reductive amination followed by a clean, one-pot deprotection and salt formation—provides a direct route to this valuable building block. The strategic selection of reagents and conditions at each stage ensures high yields and operational simplicity, making this guide a trusted resource for researchers and professionals in drug development.

References

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

-

Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

Singh, G. S., & D'hooghe, M. (2016). Azetidine Synthesis. Science of Synthesis. Available at: [Link]

-

Mato, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]

-

Han, G., et al. (2002). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (2000). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Available at: [Link]

-

Denton, T., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

National Center for Biotechnology Information. 1-Methylazetidin-3-amine. PubChem. Available at: [Link]

-

Amerigo Scientific. 3-amino-1-N-Methyl-azetidine dihydrochloride. Amerigo Scientific. Available at: [Link]

-

LibreTexts Chemistry. (2024). Synthesis of Amines. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-Methylazetidin-3-amine dihydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Scaffold and its Physicochemical Profile

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological and pharmacokinetic profiles is paramount. Small, strained heterocyples have emerged as valuable scaffolds in this endeavor, with the azetidine ring system garnering significant attention.[1] This four-membered saturated heterocycle offers a unique combination of structural rigidity and three-dimensional character, which can impart favorable physicochemical properties to drug candidates, such as enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity.[2][3] N-Methylazetidin-3-amine dihydrochloride, a key building block, embodies the potential of this scaffold. Its physicochemical properties are critical determinants of its behavior in biological systems and its suitability for incorporation into drug discovery pipelines.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into the theoretical underpinnings and practical experimental approaches for determining its key attributes, including ionization constant (pKa), lipophilicity (logP), aqueous solubility, and chemical stability. By presenting a synthesis of predicted data, insights from analogous structures, and detailed, field-proven experimental protocols, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile chemical entity. Understanding these fundamental properties is a critical early step in the rational design of new therapeutics and minimizing attrition in the later stages of development.[4][5]

Core Physicochemical Properties: A Multifaceted Profile

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its physicochemical properties.[5] These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a thorough understanding of its pKa, logP, solubility, and stability is essential for predicting its in vivo behavior and guiding formulation development.

Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Data Source | Significance in Drug Discovery |

| Molecular Formula | C₄H₁₂Cl₂N₂ | - | Defines the elemental composition. |

| Molecular Weight | 159.06 g/mol | - | Influences diffusion and permeability across biological membranes. |

| Physical Form | Solid | Supplier Data | Impacts handling, formulation, and dissolution characteristics. |

| pKa (Predicted) | ~9.5 - 10.5 | Estimated from analogous structures | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP (Predicted, free base) | -0.8 | PubChem (Computed) | A measure of lipophilicity, which influences membrane permeability, solubility, and metabolic stability. |

| Aqueous Solubility | Expected to be high | General principle for small molecule amine hydrochlorides[6] | Crucial for dissolution and absorption; poor solubility can hinder oral bioavailability. |

| Chemical Stability | pH-dependent; more stable at neutral and basic pH | General knowledge of azetidine ring stability[2] | Determines shelf-life and degradation pathways, which is critical for safety and efficacy. |

Note: Predicted values are computationally derived and should be confirmed experimentally. Analogous values are from structurally related compounds and serve as estimations.

Experimental Determination of Physicochemical Properties: Methodologies and Insights

To ensure the scientific integrity of a drug development program, the predicted physicochemical properties must be validated through rigorous experimental testing. The following sections detail the standard, field-proven protocols for determining the pKa, logP, solubility, and stability of this compound.

Ionization Constant (pKa) Determination by Potentiometric Titration

Causality Behind Experimental Choice: The pKa of a compound dictates its degree of ionization at a given pH. For an amine-containing molecule like N-Methylazetidin-3-amine, the pKa will determine the ratio of the protonated (charged) to the neutral (uncharged) form at physiological pH (typically 7.4). This ratio profoundly impacts solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a robust and accurate method for determining pKa values.[7][8]

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh and dissolve this compound in deionized, carbonate-free water to a final concentration of approximately 1-5 mM.

-

Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C) and continuously stir. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration with Standardized Titrant: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration (e.g., 0.1 M). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a diprotic acid like the dihydrochloride salt, two equivalence points and corresponding pKa values for the two amine groups are expected.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination by the Shake-Flask Method

Causality Behind Experimental Choice: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross biological membranes, its solubility, and its potential for metabolic clearance. The shake-flask method, which measures the partitioning of a compound between n-octanol and water, is the gold-standard for logP determination.[4][9]

Experimental Protocol: Shake-Flask Method

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a sealed vial, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.

-

Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the analyte using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., ELSD or a derivatization agent for UV detection, as small amines often lack a chromophore).[10][11]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination by the Thermodynamic Solubility Assay

Causality Behind Experimental Choice: Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability. The thermodynamic solubility assay measures the equilibrium solubility of a compound, providing a true measure of its intrinsic solubility.[6][12]

Experimental Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

-

Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability Assessment by a Stability-Indicating HPLC Method

Causality Behind Experimental Choice: The chemical stability of a drug substance is critical for ensuring its safety, efficacy, and shelf-life. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating HPLC method.[2][13]

Experimental Protocol: Forced Degradation and HPLC Method Development

-

Forced Degradation Studies:

-

Acidic Conditions: Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

-

Basic Conditions: Treat a solution with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose a solution and the solid compound to light according to ICH guidelines.

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from all degradation products. This typically involves screening different columns, mobile phase compositions (including pH and organic modifier), and gradient profiles.

-

For small amines lacking a UV chromophore, detection may be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by pre-column derivatization to introduce a UV-active or fluorescent tag.[10][11]

-

-

Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: Workflow for stability assessment using a stability-indicating HPLC method.

Synthesis of N-Methylazetidin-3-amine: A Brief Overview

The synthesis of 3-substituted azetidines is an area of active research, with several strategies available.[3][14] A common approach for the synthesis of N-substituted 3-aminoazetidines involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine ring.

A plausible synthetic route to N-Methylazetidin-3-amine could involve the following key steps:

-

Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is typically protected with a suitable protecting group, such as a benzhydryl group, to prevent side reactions.

-

Activation of the 3-Hydroxyl Group: Starting from a 3-hydroxyazetidine derivative, the hydroxyl group can be converted into a good leaving group, for example, by mesylation.

-

Nucleophilic Substitution with Methylamine: The activated 3-position can then undergo nucleophilic substitution with methylamine.

-

Deprotection: Removal of the protecting group from the azetidine nitrogen yields the final product.

The dihydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Conclusion and Future Perspectives

This compound is a valuable building block in drug discovery, offering access to the desirable azetidine scaffold. A thorough understanding and experimental determination of its physicochemical properties are essential for its effective application. This guide has provided a comprehensive overview of the key properties—pKa, logP, solubility, and stability—and detailed the standard methodologies for their determination. While predicted and analogous data provide a useful starting point, experimental validation is crucial for building a robust data package to support the progression of drug candidates. The continued exploration of azetidine-containing molecules in medicinal chemistry underscores the importance of a solid foundation in their fundamental physicochemical characteristics.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2013). Chemical Research in Toxicology, 26(10), 1415-1436. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

-

Physical Properties in Drug Design. (2025). ResearchGate. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Conformational preferences of proline analogues with different ring size. (2007). The Journal of Physical Chemistry B, 111(13), 3478-87. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). RSC Medicinal Chemistry. [Link]

-

In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

-

Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex HPLC Columns and Standards. [Link]

-

N-methylpiperidine. (n.d.). Wikidata. [Link]

-

Mean Physicochemical Properties of Marketed Small-Molecule Drugs for Oral Inhalation. (n.d.). ResearchGate. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]

-

HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values. (2013). Molecules, 18(8), 9514-9537. [Link]

-

Configuration and conformation of substituted azetidines. (n.d.). Semantic Scholar. [Link]

-

ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Guidance for Industry: Drug Substance: Chemistry, Manufacturing, and Controls Information. (2004). U.S. Food and Drug Administration. [Link]

-

Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes. (n.d.). INIS-IAEA. [Link]

-

Physicochemical characterization of drugs. (n.d.). Slideshare. [Link]

-

DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). CORE. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharma. [Link]

-

Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (n.d.). European Medicines Agency. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

1-Methylpyrrolidine. (n.d.). PubChem. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]

-

Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.). ResearchGate. [Link]

-

Showing metabocard for 1-Methylpyrrolidine (HMDB0243946). (2021). Human Metabolome Database. [Link]

-

Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2025). ResearchGate. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - PubMed Central. [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2025). ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Semantic Scholar. [Link]

-

Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). ACS Omega, 5(43), 28001-28010. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - PubMed Central. [Link]

-

N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). Organic Letters, 10(21), 4943-4946. [Link]

-

Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. [Link]

-

Chapter 18 Amines. (n.d.). Saddleback College. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 10. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 11. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 12. N-Methyl-2-pyrrolidone CAS#: 872-50-4 [m.chemicalbook.com]

- 13. Trends in small molecule drug properties: A developability molecule assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

A Guide to the Empirical Determination of N-Methylazetidin-3-amine Dihydrochloride Solubility

Abstract

N-Methylazetidin-3-amine is a valuable azetidine derivative increasingly utilized as a key building block in medicinal chemistry and materials science.[1][2] It is typically supplied and handled as a dihydrochloride salt to enhance stability and simplify formulation. Despite its growing importance, publicly available, empirical solubility data for N-Methylazetidin-3-amine dihydrochloride is scarce. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic, empirical determination of its solubility. We will detail the underlying physicochemical principles governing the solubility of amine dihydrochlorides and present robust, step-by-step protocols based on internationally recognized standards. This document is designed to empower researchers to generate reliable, publication-quality solubility data, a critical parameter for advancing chemical synthesis, formulation development, and preclinical studies.

Introduction: The Critical Need for Solubility Data

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogenous system, is a fundamental physicochemical property that dictates the performance and application of a chemical entity.[3][4] In the context of drug discovery and development, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[4][5] This can lead to inadequate drug absorption, variable bioavailability, and ultimately, therapeutic failure.[6][7]

N-Methylazetidin-3-amine, as a substituted azetidine, belongs to a class of compounds recognized for their utility in creating structurally novel and biologically active molecules.[1][8] Its dihydrochloride salt form is advantageous for handling and stability, but its solubility behavior is complex. As a salt of a weak base with two equivalents of hydrochloric acid, its solubility is intrinsically linked to the pH of the medium. Understanding this relationship is paramount for any application, from designing reaction conditions in a chemical flask to predicting absorption in the gastrointestinal tract. This guide provides the necessary protocols to empirically measure this critical data.

Foundational Principles: Understanding Dihydrochloride Solubility

The solubility of this compound is not a single value but a profile dependent on several factors. As an acidic organic salt of an amine, its aqueous solutions will have a pH of less than 7.0.[9]

-

pH-Dependence: The primary determinant of aqueous solubility is pH. The dihydrochloride salt (BH₂²⁺ 2Cl⁻) is the most water-soluble species. As the pH of the solution increases, the amine groups are deprotonated, first to a monoprotonated species (BH⁺ Cl⁻) and finally to the neutral free base (B). Each deprotonation event typically leads to a significant decrease in aqueous solubility. This behavior is crucial for predicting how the compound will behave in environments with varying pH, such as different stages of a chemical reaction or different segments of the digestive system.

-

Common Ion Effect: In solutions already containing chloride ions, the solubility of the dihydrochloride salt can be suppressed.[10] This is due to Le Châtelier's principle, where the existing chloride ions shift the dissolution equilibrium towards the undissolved solid state.

-

Temperature: For most solids, solubility increases with temperature. Therefore, all solubility measurements must be conducted under strict temperature control to ensure data consistency and comparability.

-

Solvent Polarity: As a salt, this compound is expected to exhibit the highest solubility in polar protic solvents like water and alcohols, and significantly lower solubility in nonpolar organic solvents.

Experimental Workflow for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility. This method is consistent with the principles outlined in the OECD Test Guideline 105.[11][12][13] The goal is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.

Mandatory Equipment and Reagents

-

This compound (of known purity)

-

Selection of Solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dichloromethane)

-

Analytical Balance (4-decimal place)

-

Thermostatted Orbital Shaker

-

Calibrated pH Meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method like LC-MS)

-

Syringe Filters (e.g., 0.22 µm PVDF or PTFE)

-

Glass Vials with screw caps

Detailed Experimental Protocol: Shake-Flask Method (OECD 105)

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached.

-

Expert Rationale: This prolonged agitation at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium. Shorter incubation times may result in an underestimation of the true solubility.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the shaker (temperature still controlled) for approximately 30 minutes to allow the excess solid to settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial for analysis.

-

Expert Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated HPLC method. The concentration of this saturated solution is, by definition, the solubility of the compound under those specific conditions.

-

pH Measurement: For aqueous solutions, measure the final pH of the saturated solution. This is the pH of the solution at equilibrium and is an essential piece of data to report.

Determining the pH-Solubility Profile

To map the compound's behavior in biological systems, repeat the protocol described in section 3.2 using a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Data Presentation and Interpretation

All generated solubility data should be meticulously recorded and presented in a clear, tabular format. This allows for easy comparison across different conditions. Researchers should use the following template to report their empirically determined data.

| Solvent System | pH (at Equilibrium) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Deionized Water | Measure post-equilibration | 25.0 ± 0.5 | Experimental Value | Calculated Value | e.g., Clear solution, fine precipitate |

| PBS | 7.4 | 25.0 ± 0.5 | Experimental Value | Calculated Value | |

| 0.1 N HCl | Measure post-equilibration | 25.0 ± 0.5 | Experimental Value | Calculated Value | |

| Ethanol | N/A | 25.0 ± 0.5 | Experimental Value | Calculated Value | |

| Acetonitrile | N/A | 25.0 ± 0.5 | Experimental Value | Calculated Value |

Visualizing the Workflow and Concepts

Diagrams are essential for clarifying complex experimental workflows and theoretical concepts.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: pH-Dependent Equilibrium of Amine Dihydrochloride.

Conclusion

While direct solubility data for this compound is not readily found in literature, this guide provides the authoritative framework and detailed protocols necessary for any researcher to generate this crucial information. By adhering to the standardized shake-flask method and systematically evaluating solubility across a range of solvents and pH conditions, scientists can produce reliable and accurate data. This empirical data is indispensable for informed decision-making in chemical process development, formulation science, and preclinical drug discovery, ensuring the effective and efficient application of this versatile chemical building block.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Slideshare. (n.d.). Solubility and its Importance.pptx.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- OECD. (n.d.). Test No. 105: Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Publications Canada. (n.d.). New Substances Notification.

- ChemShuttle. (n.d.). N,N-dimethylazetidin-3-amine hydrochloride.

- International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

- National Center for Biotechnology Information. (n.d.). Methanediamine dihydrochloride. PubChem.

- Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 28(30).

- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharm Res, 2(2), 65-8.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. jmchemsci.com [jmchemsci.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. Solubility and its Importance.pptx [slideshare.net]

- 8. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

A Technical Guide to the Spectral Analysis of N-Methylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylazetidin-3-amine dihydrochloride is a small, heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that imparts unique conformational constraints and physicochemical properties to molecules.[1] The presence of a methylamino group at the 3-position further provides a key site for interaction with biological targets. As with any compound intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related azetidine derivatives.

While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data, information from closely related analogs, and fundamental spectroscopic principles to provide a robust and reliable reference.

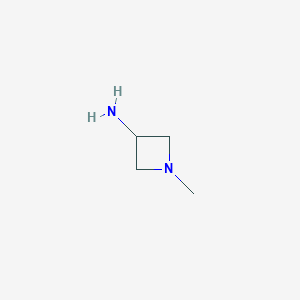

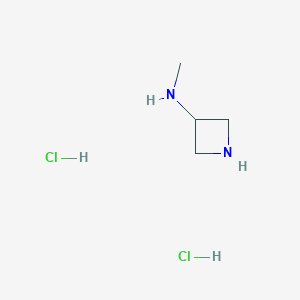

Molecular Structure and Key Features

This compound (CAS Number: 136293-86-2) possesses a strained four-membered azetidine ring, a secondary amine, and a methyl group.[2][3] The dihydrochloride salt form means that both nitrogen atoms are protonated, which significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the azetidine ring and the methyl group. Due to the protonation of the nitrogen atoms, the adjacent protons will be deshielded and may exhibit broad signals due to exchange with the solvent and quadrupolar effects of the nitrogen atom.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| Azetidine CH₂ (ring protons) | 3.2 – 4.0 | Multiplet | 4H | The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield. Complex splitting patterns are expected due to coupling with each other and the methine proton. |

| Azetidine CH (methine proton) | 3.5 – 4.5 | Multiplet | 1H | This proton is attached to the carbon bearing the methylamino group and will be further deshielded. |

| N-CH₃ (methyl protons) | 2.2 – 2.8 | Singlet or Doublet | 3H | The methyl protons are attached to a nitrogen and will appear as a singlet if there is no coupling to the N-H proton, or a doublet if coupling is observed. |

| N-H (amine and ammonium protons) | 8.0 - 10.0 | Broad Singlet | 3H | These protons are acidic and will likely appear as a broad, exchangeable signal. |

Note: The chemical shifts are predictions and can vary based on the solvent and concentration.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the symmetry of the azetidine ring not being perfect because of the substituent, three distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ) ppm | Notes |

| Azetidine CH₂ | ~50-60 | The two methylene carbons of the azetidine ring. |

| Azetidine CH | ~40-50 | The methine carbon attached to the methylamino group. |

| N-CH₃ | ~30-40 | The methyl carbon. |

Note: Carbons attached to nitrogen atoms are typically found in the 30-60 ppm range in the ¹³C NMR spectrum.[5][6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electrospray ionization (ESI) is a suitable technique. The analysis would likely be performed on the free base (N-Methylazetidin-3-amine, molecular weight: 86.14 g/mol ).[8]

Predicted Mass Spectrum Data (ESI+)

In positive ion mode electrospray ionization, the molecule is expected to be protonated.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 87.0917 | This corresponds to the protonated molecule of the free base.[9] |

| [M+Na]⁺ | 109.0736 | Adduct with sodium ions, which are often present as impurities.[9] |

Fragmentation Pattern: The strained azetidine ring may undergo ring-opening upon fragmentation. Common fragmentation pathways for amines include alpha-cleavage.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions or adducts.

Caption: Potential fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the key features will be the absorptions from the N-H bonds of the secondary ammonium and primary ammonium groups, as well as C-H and C-N bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 3200 - 2500 | Strong, Broad | This broad and complex absorption is characteristic of amine salts and arises from the stretching of the N-H⁺ bonds.[10][11][12] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the azetidine ring and the methyl group. |

| N-H Bend (Ammonium) | 1620 - 1560 | Medium | Bending vibrations of the N-H⁺ bonds are characteristic of secondary amine salts.[11] |

| C-N Stretch | 1250 - 1020 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

-